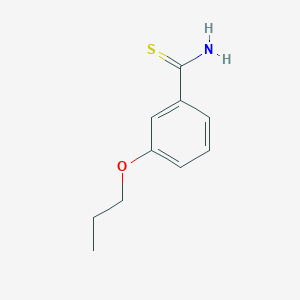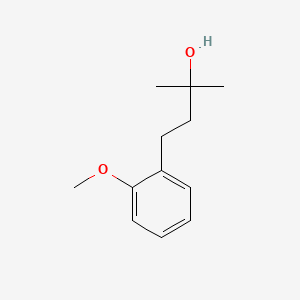![molecular formula C23H24N2O3S B15096081 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B15096081.png)
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, a naphthylmethyl group, and an imidazoline ring. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with naphthylmethylamine to form the sulfonamide intermediate. This intermediate is then cyclized with glyoxal to form the imidazoline ring under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazoline ring may also interact with receptors in the body, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine
- 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
Uniqueness
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is unique due to its combination of a sulfonyl group, a naphthylmethyl group, and an imidazoline ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C23H24N2O3S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C23H24N2O3S/c1-16-14-22(17(2)13-21(16)28-3)29(26,27)25-12-11-24-23(25)15-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,13-14H,11-12,15H2,1-3H3 |
InChI-Schlüssel |
ZHIHDSOOURXFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


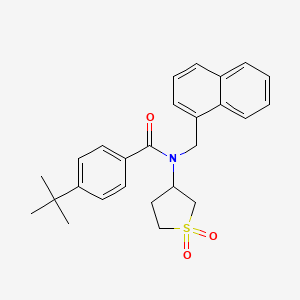

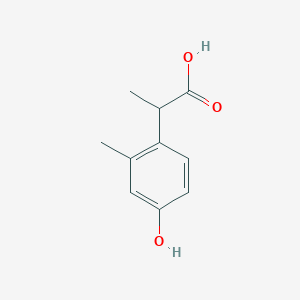
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
![methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate](/img/structure/B15096030.png)

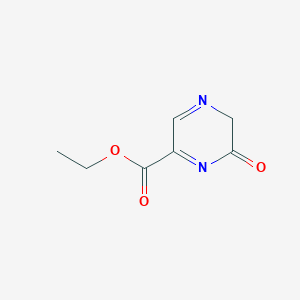
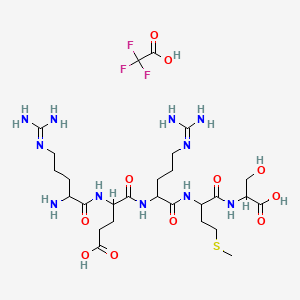
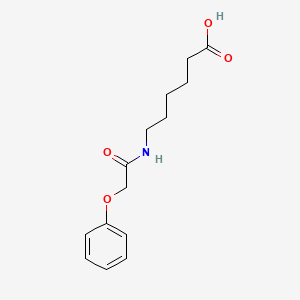
![6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096070.png)
![Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B15096074.png)
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B15096083.png)
